Nitrobenzene-13C6

Catalog No.
S1490323
CAS No.
89059-37-0
M.F
C6H5NO2
M. Wt
129.066 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrobenzene-13C6

CAS Number

89059-37-0

Product Name

Nitrobenzene-13C6

IUPAC Name

nitro(1,2,3,4,5,6-13C6)cyclohexatriene

Molecular Formula

C6H5NO2

Molecular Weight

129.066 g/mol

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

LQNUZADURLCDLV-IDEBNGHGSA-N

SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

1-Nitrobenzene-1,2,3,4,5,6-13C6

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[N+](=O)[O-]

Application in Environmental Analysis

Scientific Field: This application falls under the field of Environmental Science .

Summary of the Application: Nitrobenzene-13C6 is used in environmental analysis, specifically in the study of hazardous organic pollutants from industrial effluent .

Methods of Application: Nitrobenzene-13C6 is used as a stable isotope for mass spectrometry in environmental analysis . The exact experimental procedures and technical parameters may vary depending on the specific research context.

Results or Outcomes: The use of Nitrobenzene-13C6 in environmental analysis helps in the effective elimination of hazardous organic pollutants from industrial effluent . .

Application in Catalytic Ozonation for Degradation of Nitrobenzene

Scientific Field: This application is in the field of Chemical Engineering .

Summary of the Application: Nitrobenzene-13C6 is used in the study of high-efficient catalytic ozonation for degradation of nitrobenzene in water .

Methods of Application: A heterogeneous catalytic ozonation system was constructed to degrade nitrobenzene (NB) in water using Ce-doped LaCoO3 as catalysts under mild conditions . The results showed that La0.9Ce0.1CoO3 catalyst had the highest catalytic activity and satisfactory stability for the catalytic ozonation reaction .

Results or Outcomes: The TOC removal efficiency of NB reached as high as 92.5% in 30 min, which was much higher than the sole ozonation (only 34.1%) in a similar condition . The catalytic ozonation system with perovskite-type Ce-doped LaCoO3 catalyst has a potential application in the treatment of refractory organic wastewater .

Application in Microwave-assisted Green Synthesis

Scientific Field: This application is in the field of Green Chemistry .

Summary of the Application: Nitrobenzene-13C6 is used in the microwave-assisted green synthesis of nitrobenzene using sulfated natural zeolite as a potential solid acid catalyst .

Methods of Application: Natural zeolites were prepared into uniform-sized powders and then refluxed with H2SO4 with varying concentrations of 0, 1, 2, 3, and 4 M, proceeded by calcination with N2 gas flow . Nitrobenzene was synthesized in a batch microwave reactor using natural zeolite and sulfated natural zeolite catalysts with the best acidity value .

Results or Outcomes: The results showed that the sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics . The average benzene conversion produced for each catalyst was 41.53±3.61% and 58.92±1.37% . Furthermore, the SNZ-2 catalyst has better reusability for three reaction runs .

Application in Nitrobenzene Hydrogenation

Scientific Field: This application is in the field of Chemical Industry .

Summary of the Application: Nitrobenzene-13C6 is used in the hydrogenation of nitrobenzene to produce aniline and its derivatives, which are widely used in the production of pharmaceuticals, agrochemicals, polymers, and dyes .

Methods of Application: Aniline is industrially obtained by direct nitrobenzene hydrogenation with H2 using Ni-Raney or noble metal-based heterogeneous catalysts .

Results or Outcomes: The chemoselective hydrogenation of the nitro group in substituted nitroaromatic compounds containing C=C, C=O, C≡N or halogens, which must remain unaffected during the reaction, is more challenging and requires the use of modifiers, dopants or promoters .

Nitrobenzene-13C6 is a stable isotopically labeled compound in which all six carbon atoms of the benzene ring are replaced with the carbon-13 isotope. Its molecular formula is C613H5NO2\text{C}_6^{13}\text{H}_5\text{NO}_2, and it has a molecular weight of 129.07 g/mol. This compound is significant in scientific research due to its isotopic labeling, which facilitates detailed studies in various fields, including chemistry, biology, and medicine .

Nitrobenzene-13C6 shares the safety hazards associated with regular nitrobenzene. It is:

  • Combustible liquid [].
  • Harmful if swallowed [].
  • Toxic in contact with skin or if inhaled [].
  • Suspected carcinogen [].

  • Reduction: This compound can be reduced to aniline-13C6 using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
  • Oxidation: It can be oxidized to form nitrophenol-13C6 using oxidizing agents like potassium permanganate.
  • Electrophilic Aromatic Substitution: The nitro group can be substituted with other functional groups through electrophilic aromatic substitution reactions, which are common in aromatic chemistry.

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
  • Oxidation: Potassium permanganate, under acidic or basic conditions.
  • Substitution: Halogens, sulfuric acid, and other electrophiles.

Nitrobenzene-13C6 serves as a tracer in biological systems due to its stable isotopic nature. It is employed in metabolic studies to trace the pathways and interactions of nitrobenzene derivatives. The parent compound, nitrobenzene, is known to undergo reduction reactions that lead to the formation of aniline, which can further participate in various biochemical pathways. The compound's action can be particularly useful in environmental analysis and proteomics .

Pharmacokinetics

When studying Nitrobenzene-13C6, researchers must consider its physical properties such as boiling point (210-211 °C), density (1.253 g/mL at 25 °C), and refractive index (n20/D 1.553) to understand its behavior in biological systems.

The synthesis of Nitrobenzene-13C6 typically involves the nitration of benzene-13C6. The process includes:

  • Nitration Reaction: Benzene-13C6 is treated with a mixture of concentrated nitric acid and sulfuric acid. This reaction is highly exothermic and requires careful control to prevent overheating.
  • Purification: The resulting Nitrobenzene-13C6 is purified through distillation or recrystallization to eliminate any unreacted starting materials and by-products .

Nitrobenzene-13C6 has diverse applications across various fields:

  • Chemistry: It is used as a standard in nuclear magnetic resonance spectroscopy for analyzing and characterizing compounds.
  • Biology: Employed in metabolic studies to trace pathways of nitrobenzene derivatives within biological systems.
  • Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of nitrobenzene-related drugs.
  • Industry: Applied in developing new materials and chemicals, particularly for synthesizing isotopically labeled compounds for research purposes .

Nitrobenzene-13C6 can be compared with several similar compounds:

Compound NameDescription
NitrobenzeneThe non-isotopically labeled counterpart with the same molecular formula but without isotopes.
1-Fluoro-4-nitrobenzeneAn isotopically labeled derivative where a fluorine atom replaces a hydrogen atom on the benzene ring.
1-Chloro-4-nitrobenzeneSimilar structure where a chlorine atom replaces a hydrogen atom instead of fluorine.
2-NitrotolueneContains a nitro group on a toluene ring; used for comparison due to structural similarities.

The uniqueness of Nitrobenzene-13C6 lies in its stable isotopic labeling, which makes it particularly valuable for research applications involving isotopic tracing and nuclear magnetic resonance spectroscopy .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Wikipedia

Nitrobenzene-13C6

Dates

Modify: 2023-08-15

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